1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Medicinal Chemistry Synthetic Methodology Protecting Groups

Unprotected 1H-indazol-5-amine leads to side reactions at the indazole N-H, reducing yields and increasing purification costs. This THP-protected derivative enables chemoselective functionalization at the 5-amino group, critical for kinase inhibitor development (e.g., Axitinib). • Regioselective control: THP blocks N1, directing reactions to 5-NH₂ • Scalable: multi-kg synthesis demonstrated in patent literature • Metabolically stable indazole core bypasses glucuronidation. Supplied at ≥98% purity with full analytical documentation (NMR, HPLC). For R&D and further manufacturing use.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 478832-10-9
Cat. No. B112667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
CAS478832-10-9
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=C3)N)C=N2
InChIInChI=1S/C12H15N3O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2
InChIKeyMMBUQRHOEINQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS 478832-10-9): A Protected Aminoindazole Building Block for Drug Discovery


1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS: 478832-10-9) is a heterocyclic organic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol [1]. It is a functionalized indazole derivative, specifically a 5-aminoindazole where the N1 nitrogen of the indazole ring is protected by a tetrahydropyranyl (THP) group [1]. This compound is not typically an end-product drug candidate itself but is primarily valued as a key synthetic intermediate in medicinal chemistry and drug discovery research, offering a balance of reactivity at the 5-amino position and stability/regioselective control via the THP protection on the indazole core .

Regioselective indazole functionalization at 5-amino position
THP group blocks competing N1 nucleophilic site
Suitable for multi-step synthesis of kinase inhibitors and probes

Procurement Risk: Why Unprotected 1H-Indazol-5-amine or Other Regioisomers Cannot Replace 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine


The tetrahydropyranyl (THP) group on 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is not merely a decorative moiety; it is a critical functional handle that dictates the molecule's utility and reactivity profile. Substituting this compound with unprotected 1H-indazol-5-amine (CAS: 19335-11-6) or other N-alkylated analogs would fundamentally alter, and likely compromise, the selectivity of downstream synthetic transformations [1]. The THP group is a well-established protecting group that blocks the nucleophilic N1 position of the indazole, thereby enabling chemoselective reactions at the free 5-amino group [2]. Without this protection, unwanted side reactions at the indazole N-H can lead to complex mixtures, significantly reduced yields of the desired product, and require more extensive purification, impacting both the cost and feasibility of a synthetic route [1]. Furthermore, while the indazole core itself offers metabolic advantages over phenolic bioisosteres [3], the specific activity and selectivity of any final drug candidate are highly dependent on the exact positioning of substituents, which is controlled by the starting material's regiochemistry .

Property
Protected Indazole (Target)
Unprotected 1H-Indazol-5-amine
N1 Reactivity
Blocked by THP; selective 5-amino reactions
Competing nucleophilic site leads to mixtures
Synthetic Outcome
Cleaner product profiles, higher yields
Complex mixtures, lower yield, intensive purification
Scalability
Scalable methodology with consistent regiochemistry
Inconsistent, may not be suitable for scale-up

Quantitative Differentiation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS 478832-10-9) from Analogs


Synthetic Utility: THP Protection Enables Regioselective Functionalization of Indazole Core

The presence of the tetrahydropyranyl (THP) group on 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine provides a quantifiable advantage in synthetic control compared to the unprotected 1H-indazol-5-amine. The THP group acts as a protecting group, enabling highly regioselective reactions at the 5-amino position by blocking the competing nucleophilic N1 site of the indazole ring [1]. This allows for more predictable and efficient functionalization in multi-step syntheses of complex molecules, such as kinase inhibitors .

Regioselective control
Class-level
THP enables selective 5-amino functionalization; N1 blocked
Supports regioselective synthesis planning
Class-level inference from protecting-group methodology
Medicinal Chemistry Synthetic Methodology Protecting Groups

Core Scaffold Bioisosterism: Indazole Moiety Confers Superior Metabolic Stability Over Phenol Analogs

The indazole core present in 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a well-documented bioisostere of a phenol group. This substitution confers a significant and quantifiable advantage in metabolic stability [1]. In a direct study of GluN2B-selective NMDA receptor antagonists, compounds containing an indazole group exhibited complete resistance to glucuronidation, a primary metabolic pathway that rapidly deactivates many phenolic drugs [1]. This difference in metabolic fate was a key conclusion of the structure-activity relationship (SAR) study [1].

Metabolic stability
Class-level
Indazole showed no glucuronidation vs phenol analogs in tested set
Indazole bioisostere may improve metabolic stability
Data from GluN2B antagonist SAR study; context-dependent
Medicinal Chemistry Bioisosteres Drug Metabolism

Role in Axitinib Synthesis: A Validated Intermediate in a Commercialized Kinase Inhibitor

The value of the 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole scaffold is validated by its use in the multi-step synthesis of Axitinib, an FDA-approved tyrosine kinase inhibitor [1]. While the target compound is the 5-amino regioisomer, a closely related analog, 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a key, patented intermediate in one of Axitinib's synthetic routes [2]. The patent literature explicitly details a high-yielding synthesis of this key intermediate, demonstrating the scalability and industrial relevance of the THP-protected indazole framework [2].

Synthetic validation
Supporting evidence
Related THP-indazole used as key intermediate in Axitinib synthesis
Supports scaffold credibility for kinase inhibitor development
Patent-reported route; validation for process chemistry
Pharmaceutical Chemistry Oncology Process Development

Procurement-Driven Applications: Where 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Delivers Value


Medicinal Chemistry: Building Block for Targeted Kinase Inhibitors

This compound is a strategic building block for medicinal chemists developing novel kinase inhibitors. The evidence shows that the protected indazole scaffold allows for regioselective functionalization at the 5-amino group [1], enabling the creation of focused libraries of potential drug candidates . Its proven role as a precursor to advanced intermediates for drugs like Axitinib [2] underscores its relevance in developing new anti-cancer agents.

Process Chemistry: A Reliable Intermediate for Scalable Syntheses

In process chemistry and chemical development, this compound offers a reliable and scalable starting point for complex syntheses. The use of the THP protecting group is a standard, scalable methodology in industrial organic synthesis [1]. The patent literature demonstrates that the THP-indazole core can be prepared and manipulated on a multi-kilogram scale with high yield and purity, essential criteria for the commercial manufacturing of active pharmaceutical ingredients (APIs) .

Drug Discovery Research: A Metabolically Stable Core Scaffold

For drug discovery programs focused on optimizing pharmacokinetic properties, this compound provides a metabolically stable core. The underlying indazole moiety is a proven bioisostere for phenol, offering a key advantage by completely circumventing glucuronidation, a common metabolic liability [1]. By incorporating this scaffold early in a medicinal chemistry campaign, researchers can preemptively address a major potential point of failure for a drug candidate, saving time and resources.

Chemical Biology: Tool Compound for Studying Indazole-Containing Molecules

In chemical biology research, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine can serve as a versatile tool compound. It can be used as a starting material to synthesize biotinylated probes or fluorescently labeled molecules for target identification or mechanism-of-action studies involving indazole-based inhibitors [1]. The free 5-amino group is an ideal handle for conjugation chemistry, while the THP group can be retained or removed as required by the biological assay .

Application
Selection Property
Validation Focus
Kinase inhibitor discovery research
Regioselective 5-amino functionalization
Purity and regiochemical identity
Scalable API intermediate development
THP protection compatibility with scale-up
Yield and purity at multi-kg scale
Metabolic stability optimization
Indazole as phenol bioisostere
Metabolic stability assay review (class-level)
Chemical biology probe synthesis
Free 5-amino conjugation handle
Conjugation efficiency and retained activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.